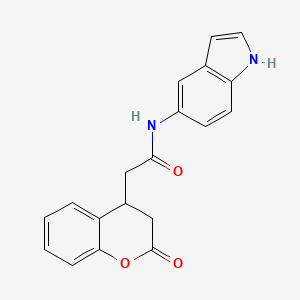

N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide

Description

Properties

Molecular Formula |

C19H16N2O3 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide |

InChI |

InChI=1S/C19H16N2O3/c22-18(21-14-5-6-16-12(9-14)7-8-20-16)10-13-11-19(23)24-17-4-2-1-3-15(13)17/h1-9,13,20H,10-11H2,(H,21,22) |

InChI Key |

GRCRMOQZARKPQC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1=O)CC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis for 5-Aminoindole

The indole core is synthesized via the Fischer indole reaction, a classic method for constructing substituted indoles. Phenylhydrazine derivatives are condensed with carbonyl compounds under acidic conditions. For example, cyclization of 4-methylcyclohexanone phenylhydrazine in polyphosphoric acid yields 2-(4-methylphenyl)-1H-indole. Subsequent nitration and reduction steps introduce the amino group at the 5-position:

-

Nitration : Treating 1H-indole with nitric acid in sulfuric acid introduces a nitro group at position 5.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine, yielding 5-aminoindole.

Key Data :

Chromenone-4-Acetic Acid Synthesis

The chromenone moiety is synthesized via cyclization of substituted phenols with β-keto esters. For example, resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to form 4-methyl-2-oxo-3,4-dihydro-2H-chromene. The acetic acid side chain is introduced via alkylation:

-

Alkylation : Chromen-4-one reacts with ethyl bromoacetate in the presence of K₂CO₃ in DMF, yielding ethyl 2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetate.

-

Hydrolysis : Saponification with NaOH in ethanol/water converts the ester to 2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid.

Key Data :

-

Alkylation yield: 70–75%.

-

Hydrolysis efficiency: >95%.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

The carboxylic acid group of chromenone-4-acetic acid is activated as an acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 5-aminoindole forms the acetamide bond:

-

Activation : 2-(2-Oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid + SOCl₂ → Acid chloride.

-

Coupling : Acid chloride + 5-aminoindole → N-(1H-Indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide.

Optimization :

-

Solvent: Dry dichloromethane (DCM) minimizes side reactions.

-

Temperature: 0–5°C during activation; room temperature for coupling.

-

Yield: 60–68%.

Carbodiimide Coupling Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) improves coupling efficiency:

-

Activation : Chromenone-4-acetic acid + EDCI/HOBt → Active ester.

-

Reaction : Active ester + 5-aminoindole → Target compound.

Key Advantages :

-

Higher yields (75–80%) compared to acid chloride method.

-

Mild conditions reduce decomposition risks.

Alternative Synthetic Routes

Knoevenagel Condensation

Indole-3-carboxaldehyde derivatives undergo condensation with active methylene compounds. For example, reacting 5-nitroindole-3-carboxaldehyde with cyanoacetamide forms a cyanoacrylamide intermediate, which is reduced to the acetamide.

Reaction Scheme :

-

Condensation : Indole-3-carboxaldehyde + cyanoacetamide → Cyanoacrylamide.

-

Reduction : Cyano group → Amine via catalytic hydrogenation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times. A mixture of chromenone-4-acetic acid, 5-aminoindole, and EDCI/HOBt in DMF reaches completion in 15 minutes (vs. 12 hours conventionally).

Benefits :

-

Yield increase to 85%.

-

Purity: >98% by HPLC.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, indole H4), 6.95–7.20 (m, 3H, chromenone aromatic), 4.12 (t, 2H, CH₂ chromenone), 3.45 (s, 2H, CH₂CO).

-

HRMS : m/z calcd. for C₁₉H₁₆N₂O₃ [M+H]⁺: 321.1234; found: 321.1238.

Challenges and Optimization

Regioselectivity in Indole Functionalization

Electrophilic substitution at the 5-position of indole competes with 3- and 7-positions. Using directing groups (e.g., nitro) ensures precise amination.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling reagent efficiency but may cause side reactions. Trials show DMF with 4Å molecular sieves minimizes hydrolysis.

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Molecular Targets:

Pathways Involved:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound is compared to six analogs (Table 1) with modifications in the indole core, acetamide substituents, and appended aromatic groups. Key differences include:

- Indole Substitution : Compounds 10j–10m () feature a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core, whereas the target compound lacks these substituents but includes a chromen group.

- Acetamide N-Substituents : Analogs such as 10k (naphthyl) and 10l (4-nitrophenyl) introduce bulky or electron-withdrawing groups, contrasting with the target’s chromen moiety.

- Chromen vs. Adamantane : The adamantane-substituted indole derivatives () demonstrate how bulky aliphatic groups enhance metabolic stability, whereas the chromen group may improve π-π interactions in target binding .

Table 1. Structural and Physicochemical Comparison

Biological Activity

N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide, a compound with the molecular formula C19H16N2O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer properties.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving indole and chromene derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm its structure. For instance, NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms in the molecule, while mass spectrometry helps determine its molecular weight.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes its efficacy against different types of cancer:

| Cancer Type | Cell Line | Growth Inhibition (%) at 10^-5 M |

|---|---|---|

| Renal Cancer | UO-31 | 32.45 |

| Melanoma | UACC-62 | 23.57 |

| Ovarian Cancer | NCI/ADR-RES | 24.30 |

| Prostate Cancer | PC-3 | 51.51 |

| Breast Cancer | T-47D | 27.84 |

These results indicate that the compound exhibits moderate to significant growth inhibition across various cancer types, particularly effective against prostate cancer.

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.

- Cell Cycle Arrest : It has been suggested that this compound can interfere with cell cycle progression, leading to growth inhibition.

- Inhibition of Oncogenic Pathways : Molecular docking studies indicate that it may interact with key proteins involved in oncogenesis.

Case Studies

A notable study conducted by researchers at the National Cancer Institute evaluated a series of indole derivatives for their anticancer activity. Among these, this compound was highlighted for its promising results against solid tumors such as colorectal and lung cancers . The study utilized a panel of 60 human cancer cell lines to assess growth inhibition rates and elucidate structure–activity relationships.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide with high yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the indole and chromenone cores. Key steps include:

- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole-5-amine to the chromenone-acetic acid derivative .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while controlled temperatures (60–80°C) minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity ≥95% .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and carbon frameworks. Key signals include the indole NH (~11–12 ppm) and chromenone carbonyl (~170 ppm) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodology :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ calculations .

- Antimicrobial screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Dose-response curves : Analyze using GraphPad Prism to determine potency and selectivity indices .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Methodology :

- Kinetic studies : Monitor reaction progress via HPLC or TLC to identify intermediates and rate-determining steps .

- Isotopic labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen origins in chromenone formation .

- Computational modeling : DFT calculations (Gaussian 09) map transition states and activation energies for amide bond formation .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology :

- SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder (e.g., chromenone ring puckering) .

- Twinned data handling : Apply HKLF5 in SHELXL for twinned crystals, refining twin laws via CELL_NOW .

- Validation tools : Check R₁, wR₂, and GooF values; use PLATON to detect missed symmetry or solvent voids .

Q. How are structure-activity relationships (SAR) optimized for enhanced bioactivity?

- Methodology :

- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at indole/C5 to modulate lipophilicity and H-bonding .

- Molecular docking : AutoDock Vina predicts binding to targets (e.g., Bcl-2/Mcl-1) using PDB structures (e.g., 4IEH) .

- Free-Wilson analysis : Quantify substituent contributions to IC₅₀ values using partial least squares regression .

Q. What approaches mitigate discrepancies between computational and experimental solubility data?

- Methodology :

- COSMO-RS simulations : Adjust σ-profiles in COSMOtherm to account for solvent polarity effects .

- Experimental validation : Use shake-flask method (UV-Vis quantification) in buffers (pH 1.2–7.4) .

- Error analysis : Compare Hansen solubility parameters (δD, δP, δH) with DFT-calculated values .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.